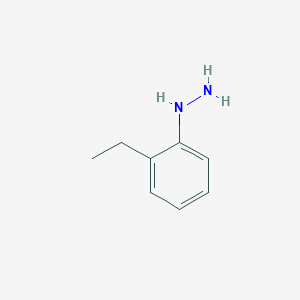
(2-Ethylphenyl)hydrazine
Overview
Description
(2-Ethylphenyl)hydrazine is a hydrazine derivative with the chemical formula C8H12N2. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
Target of Action
(2-Ethylphenyl)hydrazine is primarily used in the synthesis of 7-ethyltryptophol . This compound is an intermediate for the anti-inflammatory drug etodolac . Therefore, the primary targets of this compound are the biochemical pathways involved in the synthesis of 7-ethyltryptophol and etodolac.
Mode of Action
It is known that hydrazines, in general, can undergo a reaction called the wolff-kishner reduction . This reaction involves the conversion of carbonyl compounds (aldehydes and ketones) to their corresponding alkanes
Biochemical Pathways
It is known that this compound is used in the synthesis of 7-ethyltryptophol , which is an intermediate for the anti-inflammatory drug etodolac . Etodolac’s therapeutic effects are due to its ability to inhibit prostaglandin synthesis . Therefore, it can be inferred that this compound indirectly affects the prostaglandin synthesis pathway.
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
Given its role in the synthesis of 7-ethyltryptophol , an intermediate for the anti-inflammatory drug etodolac , it can be inferred that this compound might indirectly contribute to the anti-inflammatory, analgesic, and antipyretic properties of etodolac .
Action Environment
It is known that the synthesis of this compound from 2-ethylaniline involves the use of hcl and sodium nitrite at lower temperatures . This suggests that temperature could be an important environmental factor influencing the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that (2-Ethylphenyl)hydrazine may be used in the synthesis of 7-ethyltryptophol, an intermediate for the anti-inflammatory drug etodolac . This suggests that this compound could interact with enzymes, proteins, and other biomolecules involved in the synthesis of this drug.
Metabolic Pathways
It is known that hydrazine, a related compound, is metabolized in the liver . It is possible that this compound could be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Ethylphenyl)hydrazine can be synthesized through several methods. One common method involves the reaction of 2-ethyl aniline with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-ethyl aniline and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst.
Procedure: The 2-ethyl aniline is dissolved in a suitable solvent, such as ethanol, and hydrazine hydrate is added slowly. The mixture is then heated to reflux for several hours.
Product Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Scientific Research Applications
(2-Ethylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
(2-Ethylphenyl)hydrazine can be compared with other similar compounds, such as:
Phenylhydrazine: Similar in structure but lacks the ethyl group, making it less reactive in certain reactions.
4-Methoxyphenylhydrazine: Contains a methoxy group, which can influence its reactivity and applications.
4-(Trifluoromethyl)phenylhydrazine: Contains a trifluoromethyl group, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its ethyl group, which can enhance its reactivity and make it suitable for specific applications in organic synthesis and pharmaceutical production.
Properties
IUPAC Name |
(2-ethylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7-5-3-4-6-8(7)10-9/h3-6,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOWXCLWLEKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941096 | |
| Record name | (2-Ethylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19398-06-2 | |
| Record name | (2-Ethylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of (2-Ethylphenyl)hydrazine in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis, primarily for constructing indazole derivatives. For instance, it reacts with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl 2-ethylphenylhydrazide, a precursor that can be cyclized to yield 7-ethyl-3-(4'-nitrophenyl)-7-indazole []. This highlights its utility in synthesizing compounds with potential medicinal properties.
Q2: Besides its role in synthesizing pharmaceutical intermediates, are there other applications for this compound and its derivatives?
A: Yes, research demonstrates the potential of this compound derivatives in coordination chemistry and antimicrobial studies. For example, a novel ligand, N-(2-ethylphenyl) N'-picolinoyl hydrazine (L), synthesized from this compound, coordinates with metal ions like Cu(II), Co(II), Ni(II), and Mn(II) to form complexes []. These complexes exhibited antimicrobial activity against various bacterial and fungal species, suggesting potential applications in developing novel antimicrobial agents [].
Q3: Can you elaborate on the reaction conditions employed when utilizing this compound as a reagent?
A: The reaction conditions for utilizing this compound can vary depending on the specific transformation. In the synthesis of 7-ethyltryptophol, a key intermediate for the anti-inflammatory drug Etodolac, this compound reacts with dihydrofuran using sulfuric acid as a catalyst in a mixture of N,N-dimethylacetamide (DMAc) and water []. This method highlights a practical and scalable approach for synthesizing a pharmaceutically relevant compound using this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





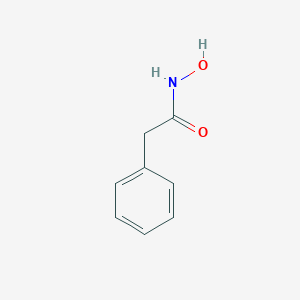

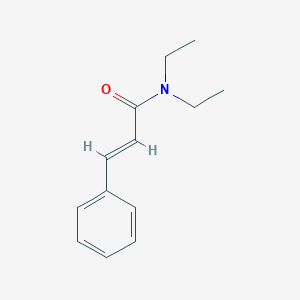

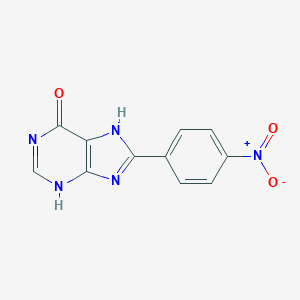
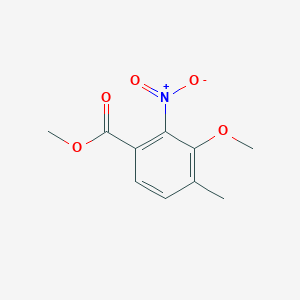
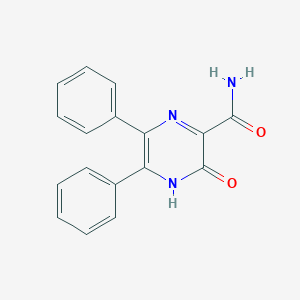
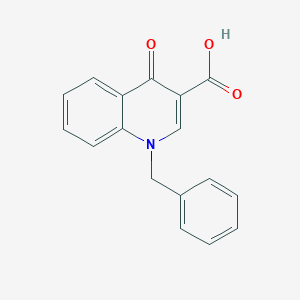
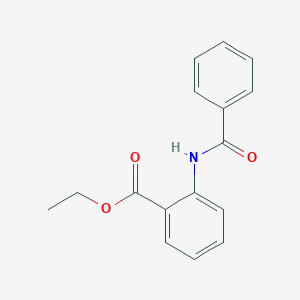
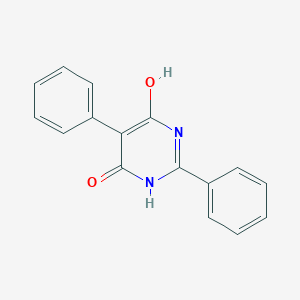
![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)
